2,4-Dichloro-3-methoxybenzoic acid

Descripción general

Descripción

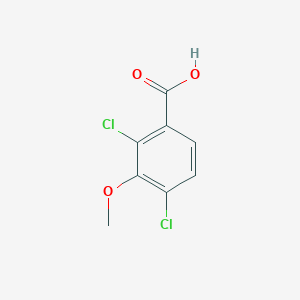

2,4-Dichloro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a methoxy group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-methoxybenzoic acid typically involves the chlorination of 3-methoxybenzoic acid. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually performed under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dichloro-3-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxy derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or modified functional groups.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

Major Products:

Substitution: 2,4-Dihydroxy-3-methoxybenzoic acid.

Oxidation: 2,4-Dichloro-3-formylbenzoic acid or 2,4-Dichloro-3-carboxybenzoic acid.

Reduction: 2,4-Dichloro-3-methoxybenzyl alcohol.

Aplicaciones Científicas De Investigación

2,4-Dichloro-3-methoxybenzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and herbicidal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in

Actividad Biológica

2,4-Dichloro-3-methoxybenzoic acid (commonly known as dicamba) is a synthetic herbicide used primarily for controlling broadleaf weeds in various agricultural settings. Its biological activity extends beyond herbicidal properties, influencing various biochemical pathways in plants and potentially affecting human health and the environment. This article reviews the compound's biological activity, including its mechanisms of action, resistance development in target species, and implications for human health.

Chemical Structure and Properties

Dicamba is classified as a benzoic acid derivative with the following chemical structure:

- IUPAC Name : 3,6-Dichloro-2-methoxybenzoic acid

- Molecular Formula : CHClO

- Molecular Weight : 221.07 g/mol

The presence of chlorine and methoxy groups contributes to its herbicidal activity by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

Dicamba acts primarily as an auxin mimic, disrupting normal hormonal balance in plants. This results in:

- Cellular Growth Disruption : The compound promotes excessive cell elongation and division, leading to abnormal growth patterns.

- Signal Transduction Interference : Dicamba activates the mitogen-activated protein kinase (MAPK) pathway, which is crucial for plant stress responses and development .

Herbicidal Efficacy

Dicamba is effective against a wide range of broadleaf weeds. Its application leads to:

- Inhibition of Growth : Target plants exhibit stunted growth and chlorosis.

- Resistance Development : Certain weed populations have developed resistance mechanisms, including enhanced metabolism and altered auxin signaling pathways .

Case Studies on Resistance Mechanisms

A study on wild radish populations demonstrated varying levels of resistance to dicamba. Key findings include:

- Resistance Mechanisms : Populations exhibited differences in 2,4-D translocation, metabolism, and expression of 2,4-D-responsive genes.

- Correlation Analysis : Resistance levels were linked to specific metabolic pathways that detoxify the herbicide .

Human Health Implications

While dicamba is primarily used as a herbicide, its potential effects on human health are a concern:

- Toxicity Studies : Research indicates low acute toxicity in mammals; however, chronic exposure may lead to adverse health effects.

- Environmental Impact : Dicamba's persistence in the environment raises concerns about water contamination and effects on non-target species.

Comparative Biological Activity with Related Compounds

The biological activity of dicamba can be compared with other benzoic acid derivatives. Below is a summary table highlighting key differences:

| Compound Name | Herbicidal Activity | Mechanism of Action | Resistance Potential |

|---|---|---|---|

| This compound | High | Auxin mimic; MAPK pathway activation | Moderate |

| 3-Chloro-4-methoxybenzoic acid | Moderate | Similar auxin mimicry | Low |

| 3,6-Dichloro-2-methoxybenzoic acid | High | Auxin mimic; affects root development | High |

Propiedades

IUPAC Name |

2,4-dichloro-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAQCSXFBGMUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.